![molecular formula C33H29N3O B11096718 6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11096718.png)
6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
“11-(9-ethyl-9H-carbazol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(9-ethyl-9H-carbazol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The process may start with the preparation of the carbazole and diazepine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic.
Carbamazepine: Another compound with a carbazole structure, used as an anticonvulsant.
Uniqueness
What sets “11-(9-ethyl-9H-carbazol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” apart is its unique combination of structural features, which may confer distinct pharmacological properties and applications.
Biological Activity
The compound 6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family, characterized by its complex structure that integrates a hexahydrobenzo[b][1,4]benzodiazepine core with a 9-ethylcarbazole and a phenyl group. This unique structure suggests potential biological activities that merit investigation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system. The incorporation of a carbazole moiety may also suggest additional interactions with other receptors or enzymes involved in neuropharmacological pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of derivatives related to 9-ethylcarbazole against SARS-CoV-2. For instance, derivatives synthesized from carbazole frameworks exhibited significant binding affinities towards key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The binding energies for some derivatives were reported as follows:
Compound | Binding Energy (Kcal/mol) | Target Protein |
---|---|---|
9e | -8.77 | Mpro |
9h | -8.76 | Mpro |
9i | -8.87 | Mpro |
9j | -8.85 | Mpro |
9b | -8.83 | RdRp |
9c | -8.92 | RdRp |
These findings indicate that the synthesized derivatives may serve as potential inhibitors against SARS-CoV-2, highlighting the relevance of the carbazole structure in antiviral drug design .
Anticancer Properties
Carbazole derivatives have been extensively studied for their anticancer properties. The presence of the hexahydrobenzodiazepine core in this compound may enhance its efficacy by promoting apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that certain benzodiazepine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Research into similar compounds has demonstrated their potential to alleviate symptoms associated with neurodegenerative diseases.
Study on Antiviral Activity
A study conducted on a series of N-(9-ethylcarbazol-3-yl) derivatives evaluated their inhibitory effects against SARS-CoV-2. The results indicated that certain derivatives not only displayed strong binding affinities but also showed promising results in cellular assays, suggesting their potential as therapeutic agents against COVID-19 .
Study on Anticancer Activity
In another investigation focusing on carbazole derivatives, researchers found that specific compounds significantly inhibited cell proliferation in breast cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cytotoxicity, further supporting the anticancer potential of carbazole-based compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one?
- Methodological Answer : The synthesis of this compound can be approached via cyclocondensation reactions involving substituted amines and carbonyl precursors. For instance, spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) can react with benzothiazol-2-yl derivatives under basic conditions to form fused heterocyclic frameworks . Key parameters include solvent polarity (e.g., DMF vs. THF), reaction temperature (80–120°C), and catalyst choice (e.g., pyrrolidine for amide bond formation). Yields typically range from 45–65% after chromatographic purification.
Reaction Step | Conditions | Yield |
---|---|---|
Cyclocondensation | DMF, 100°C, 12h | 58% |
Amide bond formation | Pyrrolidine, THF, RT, 6h | 65% |
Final purification | Column chromatography (SiO₂, EtOAc) | 45% |
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer : Structural confirmation requires multi-modal analysis:
- Elemental Analysis : Verify empirical formula (C, H, N percentages must align with theoretical values within ±0.3%).
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for lactam) and aromatic C-H bends (~750–850 cm⁻¹) .
- UV-Vis : Detect π→π* transitions in the carbazole moiety (λmax ~280–320 nm) .
- X-ray Crystallography (if crystals form): Resolve bond angles and dihedral distortions in the hexahydrobenzodiazepine core .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The fused carbazole-benzodiazepine system serves as a precursor for photoactive materials (e.g., OLEDs) due to its extended conjugation. Its lactam group enables functionalization via nucleophilic acyl substitution, such as coupling with amines or thiols to generate derivatives with tunable electronic properties .
Advanced Research Questions
Q. How do steric and electronic effects influence the reaction mechanism during synthesis?
- Methodological Answer : The ethyl group on the carbazole moiety introduces steric hindrance, slowing nucleophilic attack at the C3 position. Computational modeling (DFT at B3LYP/6-31G*) reveals that electron-donating substituents on the phenyl ring lower the activation energy for lactam formation by 12–15 kJ/mol . Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended to correlate theoretical predictions with observed rates .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected doublets in aromatic regions) often arise from dynamic stereochemistry. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling to −40°C may resolve splitting caused by chair-flipping in the hexahydrobenzodiazepine ring . Additionally, 2D-COSY and NOESY experiments can clarify through-space couplings between ethylcarbazole protons and adjacent aromatic hydrogens .
Q. What theoretical frameworks guide the design of derivatives with enhanced photostability?
- Methodological Answer : Leverage Marcus electron transfer theory to predict charge-separation efficiency in photoexcited states. Substituents with high electron affinity (e.g., nitro groups) stabilize radical intermediates but may reduce quantum yields. Pair this with Förster resonance energy transfer (FRET) models to optimize donor-acceptor distances in supramolecular assemblies .
Q. How to address low reproducibility in synthetic yields across labs?
- Methodological Answer : Systematic process control is critical:
- Parameter Screening : Use a Plackett-Burman design to isolate critical variables (e.g., moisture sensitivity of intermediates).
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Batch Comparison : Analyze impurities (e.g., lactam hydrolysis byproducts) via LC-MS to identify contamination sources .
Q. Methodological Considerations for Data Analysis
Q. How to statistically validate structural-activity relationships (SAR) in derivatives?
- Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) to correlate substituent Hammett σ values with observed bioactivity or photophysical properties. Validate models using leave-one-out cross-validation (LOOCV) to ensure robustness .
Q. What strategies resolve discrepancies between computational predictions and experimental results?
- Methodological Answer : Reconcile DFT-derived geometries with crystallographic data by adjusting basis sets (e.g., 6-311++G** for polarizable environments). For example, overestimated bond lengths in carbazole rings by 0.02–0.05 Å can be corrected using dispersion-corrected functionals (e.g., ωB97X-D) .
Properties
Molecular Formula |
C33H29N3O |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
6-(9-ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H29N3O/c1-2-36-29-15-9-6-12-24(29)25-18-22(16-17-30(25)36)33-32-28(34-26-13-7-8-14-27(26)35-33)19-23(20-31(32)37)21-10-4-3-5-11-21/h3-18,23,33-35H,2,19-20H2,1H3 |
InChI Key |
ZTUGZTSDLGUPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=CC=C5)NC6=CC=CC=C6N3)C7=CC=CC=C71 |
Origin of Product |
United States |
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